Pisatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pisatin is a phytoalexin, a type of antimicrobial compound produced by plants in response to pathogen attack. Pisatin is mainly found in pea plants, where it acts as a defense mechanism against fungal pathogens. Pisatin has been extensively studied due to its potential applications in agriculture and medicine.
Scientific Research Applications
Biosynthesis and Metabolic Pathways
Pisatin is a phytoalexin produced in pea (Pisum sativum L.) tissues when infected by various organisms or treated with certain chemicals. Research has explored its biosynthesis, showing the involvement of precursors like acetate and cinnamic acid. Studies also focus on enzymes like isoflavone reductase and hydroxymaackiain 3-O-methyltransferase, crucial for pisatin biosynthesis (Hadwiger, 1966), (Wu & Vanetten, 2004).
Quantitative Measurement Techniques
The quantitation of pisatin is vital for studying its role in plant defense. A simple and reproducible method using a spectrophotometer allows for the effective measurement of this phytoalexin, facilitating large-scale analysis (Hadwiger & Tanaka, 2017).
Role in Plant Defense
Pisatin plays a significant role in the defense mechanism of plants. It has been observed that transgenic pea plants with reduced pisatin production show increased susceptibility to fungal infections, indicating its importance in plant immunity (Wu & Vanetten, 2004).
Induction by Environmental Factors
Environmental factors such as UV light can induce pisatin production. This suggests a connection between environmental stressors and the plant’s defensive response (Hadwiger & Schwochau, 1971).
Antifungal Properties
Pisatin exhibits antifungal properties, contributing to its role as a phytoalexin. It has shown effectiveness against various microorganisms, particularly pathogenic fungi, highlighting its potential as a natural plant protectant (Cruickshank, 1962).
Interaction with Microbial Pathogens
Studies on pisatin also include its interaction with fungal pathogens. For instance, research on Stemphylium botryosum indicates how this fungus metabolizes pisatin, providing insights into the dynamic interaction between plants and their pathogens (Higgins, 1981).
Role in Infection and Disease Resistance
Preliminary administration of pisatin to pea leaf tissues can significantly prevent infection by certain fungi, suggesting its role in enhancing disease resistance in plants (Oku, Shiraishi, & Ouchi, 1976).
properties
CAS RN |
469-01-2 |
---|---|
Product Name |
Pisatin |
Molecular Formula |
C17H14O6 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
(1R,12R)-16-methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-1-ol |
InChI |
InChI=1S/C17H14O6/c1-19-9-2-3-10-12(4-9)20-7-17(18)11-5-14-15(22-8-21-14)6-13(11)23-16(10)17/h2-6,16,18H,7-8H2,1H3/t16-,17+/m1/s1 |
InChI Key |
LZMRDTLRSDRUSU-SJORKVTESA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H]3[C@](CO2)(C4=CC5=C(C=C4O3)OCO5)O |
SMILES |
COC1=CC2=C(C=C1)C3C(CO2)(C4=CC5=C(C=C4O3)OCO5)O |
Canonical SMILES |
COC1=CC2=C(C=C1)C3C(CO2)(C4=CC5=C(C=C4O3)OCO5)O |
melting_point |
61°C |
physical_description |
Solid |
synonyms |
(+)-pisatin (-)-pisatin (S,S)-pisatin pisatin pisatin, (+)- pisatin, (-)- pisatin, (6aR-cis)-isomer pisatin, (6aS-cis)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.